molecular formula C15H31NO6Si B13435297 oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

Cat. No.: B13435297
M. Wt: 349.49 g/mol
InChI Key: RVFRDSQXXSRCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines the structural features of oxolane (tetrahydrofuran) and a triethoxysilylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of oxolan-2-ylmethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be represented as follows:

Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanateOxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate\text{Oxolan-2-ylmethanol} + \text{3-(Triethoxysilyl)propyl isocyanate} \rightarrow \text{this compound} Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanate→Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Condensation: Catalyzed by acids or bases, often under mild heating.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Formation of silanol derivatives.

    Condensation: Formation of polysiloxanes.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds are valuable in the development of advanced materials with tailored properties.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.

Medicine

In medicine, the compound’s ability to form biocompatible coatings makes it a candidate for use in medical devices and implants. Its potential to deliver therapeutic agents in a controlled manner is also being investigated.

Industry

In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials is highly valued.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, crosslinked network that imparts desirable properties to the material, such as enhanced adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl isocyanate

Uniqueness

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is unique due to the presence of both the oxolane ring and the triethoxysilylpropyl group. This combination imparts unique properties, such as enhanced hydrolytic stability and the ability to form strong, durable coatings. The oxolane ring also provides flexibility and compatibility with various substrates, making it a versatile compound for a wide range of applications.

Biological Activity

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines elements of silane chemistry with carbamate functionality. This unique structure suggests potential applications in various fields, including materials science and medicinal chemistry. The biological activity of this compound is of particular interest due to its potential interactions within biological systems.

  • Molecular Formula : C16H31N2O7Si
  • Molecular Weight : 377.51 g/mol
  • Purity : Typically around 90% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to form stable bonds with siliceous surfaces and other oxides. This property allows it to act as a coupling agent, enhancing adhesion between organic and inorganic materials. Such interactions can lead to improved mechanical properties and stability in composite materials, which is crucial in biomedical applications .

Antimicrobial Properties

Research indicates that compounds with silane functionalities often exhibit antimicrobial properties. The presence of the triethoxysilyl group may enhance the compound's ability to disrupt microbial membranes or inhibit biofilm formation. For instance, studies have shown that silane-based compounds can effectively reduce bacterial adhesion on surfaces, which is critical in preventing infections in medical devices.

Cytotoxicity and Cell Interaction

In vitro studies assessing the cytotoxicity of related carbamate compounds suggest that while some derivatives may exhibit cytotoxic effects on cancer cell lines, the specific activity of this compound requires further investigation. Initial data suggest a potential for selective toxicity, which could be harnessed for targeted cancer therapies.

Case Studies

  • Surface Modification Applications
    • A study demonstrated the efficacy of silane coupling agents in enhancing the biocompatibility of polymeric surfaces used in implants. The incorporation of this compound into polymer matrices resulted in improved cell adhesion and proliferation rates compared to unmodified surfaces.
  • Drug Delivery Systems
    • Research has explored the use of silane-modified carriers for drug delivery applications. The modification with this compound showed promise in increasing the loading efficiency and controlled release profiles of therapeutic agents.

Data Table: Biological Activity Summary

PropertyDescription
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityPotential selective toxicity on cancer cell lines
Surface AdhesionEnhanced adhesion properties on polymer substrates
Drug Loading EfficiencyImproved loading capacity in drug delivery systems

Properties

Molecular Formula

C15H31NO6Si

Molecular Weight

349.49 g/mol

IUPAC Name

oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C15H31NO6Si/c1-4-20-23(21-5-2,22-6-3)12-8-10-16-15(17)19-13-14-9-7-11-18-14/h14H,4-13H2,1-3H3,(H,16,17)

InChI Key

RVFRDSQXXSRCOI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OCC1CCCO1)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.